5-(4-Aminophenyl)isoxazol-3-ol
Description
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(4-aminophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H8N2O2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,10H2,(H,11,12) |
InChI Key |
SLZKGNNYUKLMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Aminophenyl Isoxazol 3 Ol and Advanced Analogs
Established Synthetic Pathways to the Isoxazol-3-ol Scaffold
The construction of the isoxazol-3-ol ring is a cornerstone of the synthesis of the target molecule and its analogs. Two primary and well-established methodologies for this purpose are cycloaddition reactions and hydroxylamine-mediated cyclocondensation routes.
Cycloaddition Reactions in Isoxazole (B147169) Ring Construction
The [3+2] dipolar cycloaddition reaction is a powerful and widely employed method for the synthesis of the isoxazole ring system. This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with an alkyne or alkene to form the isoxazole or isoxazoline (B3343090) ring, respectively.
Nitrile oxides can be generated from various precursors, including aldoximes, hydroximoyl chlorides, or primary nitro compounds. The cycloaddition of nitrile oxides with terminal alkynes is a common route to 3,5-disubstituted isoxazoles. For the synthesis of isoxazol-3-ols, the alkyne component would need to bear a group that can be converted to a hydroxyl group, such as an ester, which can be subsequently hydrolyzed.
The regioselectivity of the cycloaddition can sometimes be an issue, potentially leading to a mixture of isomers. However, the use of certain catalysts, such as copper(I), can enhance the regioselectivity of the reaction between nitrile oxides and terminal alkynes, favoring the formation of 3,5-disubstituted isoxazoles.
Hydroxylamine-Mediated Cyclocondensation Routes
A prevalent and direct method for the synthesis of the isoxazol-3-ol scaffold is the cyclocondensation reaction of a β-keto ester with hydroxylamine (B1172632). This approach allows for the introduction of substituents at the 4 and 5-positions of the isoxazole ring, depending on the structure of the starting β-keto ester.
A significant challenge in this synthetic route is the potential for the formation of the isomeric 5-isoxazolone as a major byproduct. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly pH and temperature. Careful control of these parameters is crucial to favor the nucleophilic attack of the hydroxylamine at the desired carbonyl group of the β-keto ester, leading to the preferential formation of the isoxazol-3-ol. For instance, conducting the reaction with the sodium salts of β-ketoesters at low temperatures followed by quenching with a strong acid under heating has been shown to predominantly yield 3-hydroxyisoxazoles.
Three-component reactions involving a β-ketoester, an aldehyde, and hydroxylamine hydrochloride have also been developed as an efficient, one-pot method for synthesizing isoxazol-5(4H)-one derivatives, which exist in tautomeric equilibrium with isoxazol-5-ols.
Targeted Synthesis of 4-Aminophenyl Substituted Isoxazole Derivatives
The synthesis of 5-(4-aminophenyl)isoxazol-3-ol requires specific strategies for the introduction of the 4-aminophenyl group and the correct installation of the amino and hydroxyl functionalities.
Strategic Introduction of the 4-Aminophenyl Moiety
A common and effective strategy for introducing the 4-aminophenyl moiety is to carry a precursor group throughout the synthesis, which is then converted to the amino group in a later step. The most prevalent approach involves the use of a 4-nitrophenyl substituted starting material. For example, the synthesis can commence with 4-nitroacetophenone. This starting material can be elaborated to a β-keto ester, which then undergoes cyclocondensation with hydroxylamine to form the 5-(4-nitrophenyl)isoxazol-3-ol intermediate.
This "nitro-first" strategy is advantageous as the nitro group is generally stable to the reaction conditions used for the isoxazole ring formation. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Functional Group Transformations for Amino and Hydroxyl Group Installation
The final steps in the synthesis of 5-(4-aminophenyl)isoxazol-3-ol involve the installation of the amino and hydroxyl groups.
Amino Group Installation: As mentioned previously, the most common method for installing the amino group is the reduction of a nitro group. This transformation can be achieved using various reducing agents. A widely used method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Another effective method is the use of stannous chloride (SnCl₂) in a suitable solvent like ethyl acetate.
| Precursor Functional Group | Reagents and Conditions for Transformation | Resulting Functional Group |
| Nitro (-NO₂) | H₂, Pd/C, Ethanol | Amino (-NH₂) |
| Nitro (-NO₂) | SnCl₂·2H₂O, Ethyl Acetate, Reflux | Amino (-NH₂) |
Hydroxyl Group Installation: The hydroxyl group at the 3-position of the isoxazole ring is typically installed during the ring formation step itself, as in the cyclocondensation of a β-keto ester with hydroxylamine. If a precursor, such as an ester, is used in a cycloaddition reaction, a subsequent hydrolysis step would be required to unmask the hydroxyl group.
In cases where further derivatization of the molecule is desired, it may be necessary to protect the amino group to prevent it from interfering with subsequent reactions. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. These protecting groups can be selectively removed under specific conditions.
| Protecting Group | Protection Reagents | Deprotection Conditions |
| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
Modern Catalytic Approaches in 5-(4-Aminophenyl)isoxazol-3-ol Derivatization
Modern catalytic methods offer powerful tools for the derivatization of the 5-(4-aminophenyl)isoxazol-3-ol scaffold, allowing for the introduction of a wide range of functional groups and the construction of diverse analogs. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.
The presence of both a free amino and a hydroxyl group in the target molecule can present challenges for some catalytic systems, as these functional groups can coordinate to the metal center and inhibit catalysis. Therefore, protection of one or both of these groups may be necessary. However, catalyst systems that are tolerant of these functional groups are highly sought after.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are frequently used to functionalize isoxazole rings. These reactions typically involve the use of a halo-isoxazole precursor, often a 4-iodoisoxazole, which can be prepared by iodocyclization of O-methyloximes of 2-alkyn-1-ones.
Palladium-catalyzed C-H activation is another modern approach that allows for the direct functionalization of the isoxazole ring, avoiding the need for pre-functionalized starting materials. For instance, direct arylation of isoxazoles at the 5-position with aryl iodides has been achieved using a palladium catalyst.
Furthermore, the amino and hydroxyl groups on the phenyl ring of 5-(4-aminophenyl)isoxazol-3-ol can also be targeted for derivatization using catalytic methods. For example, copper- and palladium-based catalyst systems have been developed for the selective O- and N-arylation of unprotected aminophenols. Such strategies could potentially be applied to the target molecule to introduce further diversity.
| Catalytic Reaction | Catalyst System (Example) | Substrate | Product |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Iodoisoxazole, Terminal Alkyne | 4-Alkynylisoxazole |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | 4-Iodoisoxazole, Boronic Acid | 4-Arylisoxazole |
| C-H Arylation | Pd(OAc)₂, Ligand | Isoxazole, Aryl Halide | 5-Arylisoxazole |
| N-Arylation of Aminophenol | Pd-based catalyst (e.g., with BrettPhos) | 4-Aminophenol, Aryl Halide | N-Aryl-4-aminophenol |
| O-Arylation of Aminophenol | Cu-based catalyst (e.g., with picolinic acid) | 4-Aminophenol, Aryl Halide | O-Aryl-4-aminophenol |
These modern catalytic methods provide a versatile toolbox for the synthesis of advanced analogs of 5-(4-aminophenyl)isoxazol-3-ol, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Metal-Catalyzed Coupling Reactions for Aromatic Linkages
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing a robust method for linking aryl groups to heterocyclic scaffolds. dntb.gov.ua In the synthesis of 5-(4-Aminophenyl)isoxazol-3-ol and its analogs, palladium-catalyzed reactions are particularly prominent for creating the pivotal bond between the C5 position of the isoxazole ring and the 4-aminophenyl moiety.
Detailed research has demonstrated the utility of reactions such as the Suzuki, Stille, and Heck couplings for the arylation of isoxazoles. researchgate.netresearchgate.net A common synthetic route involves the preparation of a 5-halo-isoxazol-3-ol precursor, which can then be coupled with an appropriate organometallic reagent of the aminophenyl group. For instance, a 5-bromoisoxazol-3-ol derivative can be reacted with 4-(N-protected-amino)phenylboronic acid under Suzuki coupling conditions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The protecting group on the amino function (e.g., Boc or Cbz) is essential to avoid interference with the catalyst.
The table below illustrates typical conditions for palladium-catalyzed Suzuki coupling reactions used in the synthesis of 5-arylisoxazole analogs.
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki Coupling
| Entry | Isoxazole Precursor | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-isoxazol-3-ol | 4-Boc-aminophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 |
| 2 | 5-Iodo-isoxazol-3-ol | 4-Boc-aminophenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 92 |
These methods offer a versatile and high-yielding approach to creating the aromatic linkage, allowing for the introduction of a wide variety of substituted phenyl groups at the 5-position of the isoxazole ring.
Multicomponent Reaction Strategies for Scaffold Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. scielo.br The synthesis of the isoxazole scaffold is well-suited to MCR strategies.
A prevalent MCR approach for synthesizing substituted isoxazoles involves the one-pot condensation of a β-ketoester, an aldehyde, and hydroxylamine. researchgate.netias.ac.in This method allows for significant diversification. To generate analogs of 5-(4-Aminophenyl)isoxazol-3-ol, one could use ethyl acetoacetate (B1235776) (or a similar β-ketoester), a protected 4-aminobenzaldehyde, and hydroxylamine hydrochloride. The reaction typically proceeds under mild conditions, often catalyzed by a weak base or an organocatalyst. ias.ac.in The use of environmentally benign solvents and catalysts is a growing trend in this area. researchgate.netias.ac.in
The diversification of the final product can be achieved by simply varying the starting components. Using different substituted benzaldehydes leads to a variety of 5-aryl isoxazole analogs, while employing different β-dicarbonyl compounds allows for modification at other positions of the isoxazole ring. This strategy is exceptionally efficient for exploring structure-activity relationships in medicinal chemistry.
Table 2: Scope of a Three-Component Reaction for Isoxazole Analog Synthesis
| Entry | Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-(Boc-amino)benzaldehyde | Ethyl Acetoacetate | L-Valine | Ethanol | 5-(4-Boc-aminophenyl)-3-methylisoxazol-5(4H)-one analog | 90 |
| 2 | 4-Nitrobenzaldehyde | Ethyl Benzoylacetate | Pyridine | Methanol | 5-(4-Nitrophenyl)-3-phenylisoxazol-5(4H)-one analog | 85 |
These MCRs represent a powerful and flexible methodology for the synthesis of complex isoxazole derivatives from simple and readily available starting materials. scilit.com
Chemo- and Regioselective Synthesis of Complex 5-(4-Aminophenyl)isoxazol-3-ol Analogs
The synthesis of specifically substituted isoxazoles like 5-(4-Aminophenyl)isoxazol-3-ol requires precise control over the regiochemistry of the ring-forming reaction. Regioselectivity determines which of two or more possible structural isomers is formed. A primary challenge in isoxazole synthesis is controlling the orientation of the substituents at the 3- and 5-positions. rsc.org
The classical method for isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. researchgate.net Depending on which carbonyl group is attacked first by the nitrogen of hydroxylamine, two different regioisomers can be formed. For the synthesis of a 5-aryl-isoxazol-3-ol, the starting material would be an aryl-substituted β-ketoester. The reaction conditions, particularly the pH, play a crucial role in directing the regiochemical outcome. rsc.org Under basic conditions, the more acidic proton between the carbonyls is removed, and subsequent reaction with hydroxylamine often leads to the 5-substituted isoxazole. Conversely, acidic conditions can favor the alternative isomer.
Another highly regioselective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govespublisher.com To form the 5-(4-Aminophenyl)isoxazol-3-ol scaffold, one could react a protected 4-aminobenzonitrile (B131773) oxide with an alkyne bearing a hydroxyl or protected hydroxyl group. The electronic nature of the substituents on both the nitrile oxide and the alkyne dictates the regioselectivity of the cycloaddition, but this method often provides a single isomer in high yield. rsc.org
Table 3: Regioselectivity in Isoxazole Synthesis via 1,3-Dicarbonyl Condensation
| Entry | 1,3-Dicarbonyl Compound | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Regiomeric Ratio |
|---|---|---|---|---|---|
| 1 | Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | NaOH, Ethanol, Reflux | 5-(4-Nitrophenyl)isoxazol-3-ol derivative | 3-(4-Nitrophenyl)isoxazol-5-ol derivative | >95:5 |
Careful selection of the synthetic route and meticulous control over reaction parameters are therefore essential for the chemo- and regioselective synthesis of complex 5-(4-Aminophenyl)isoxazol-3-ol analogs, ensuring the production of the desired biologically active compound.
Chemical Reactivity and Advanced Derivatization Strategies of 5 4 Aminophenyl Isoxazol 3 Ol
Intrinsic Reactivity Profile of the Isoxazole (B147169) Ring System within the 5-(4-Aminophenyl)isoxazol-3-ol Structure
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. While it possesses aromatic character, the inherent weakness of the N-O bond makes it susceptible to cleavage under specific conditions, a key feature of its reactivity profile. wikipedia.org
Under reductive conditions, such as catalytic hydrogenation (e.g., using Raney Nickel) or treatment with reagents like molybdenum hexacarbonyl (Mo(CO)₆), the N-O bond can be cleaved. nih.govrsc.org This ring-opening reaction transforms the isoxazole into a more flexible difunctionalized intermediate, typically a β-aminoenone or a β-hydroxyketone after hydrolysis. nih.govrsc.org This transformation is a powerful synthetic tool, as it unmasks carbonyl and amine functionalities that can be further manipulated. For instance, the reductive cleavage of isoxazole rings has been employed to synthesize γ-aminoalcohols and β-hydroxyketones, which are valuable intermediates in natural product synthesis. nih.gov
Furthermore, deprotonation at the C3 position of an isoxazole ring can also trigger the cleavage of the N-O bond and subsequent ring-opening to form an enolate. nsf.gov The reactivity of the isoxazole core in 5-(4-aminophenyl)isoxazol-3-ol is influenced by its substituents. The electron-donating aminophenyl group at the C5 position and the hydroxyl group at the C3 position increase the electron density of the ring, potentially affecting its stability and susceptibility to electrophilic attack or ring-opening reactions.
Transformations of the Aminophenyl Moiety for Enhanced Biological Activity
The primary aromatic amine of the aminophenyl moiety is a highly versatile functional group for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). Common transformations are aimed at modifying the compound's polarity, hydrogen bonding capacity, and steric profile to optimize interactions with biological targets.
Key derivatization strategies include:
Acylation: The reaction of the amine with acyl halides or anhydrides is a straightforward method to form stable amide bonds. researchgate.netquora.com This is one of the most common strategies in drug discovery to introduce diverse functionalities. youtube.com
Sulfonamide Formation: Reacting the amine with various sulfonyl chlorides yields sulfonamides, which are important functional groups in many clinically used drugs due to their ability to act as hydrogen bond donors and acceptors.
Urea (B33335) and Thiourea (B124793) Formation: Treatment of the amine with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. nih.govosi.lv These moieties can establish multiple hydrogen bonds and are frequently found in kinase inhibitors and other targeted therapies.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine allows for the introduction of various alkyl or arylalkyl substituents on the nitrogen atom.
Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides, Carboxylic Acids | Amide | Modulates polarity; introduces diverse substituents. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduces strong H-bond donor/acceptor; mimics phosphate (B84403) group. |
| Urea Formation | Isocyanates | Urea | Enhances H-bonding capacity; common in kinase inhibitors. |
| Thiourea Formation | Isothiocyanates | Thiourea | Similar to ureas with different electronic and geometric properties. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | Increases basicity and lipophilicity; introduces alkyl groups. |
Chemical Modifications at the Isoxazol-3-ol Position
The isoxazol-3-ol moiety exists in a tautomeric equilibrium with its keto form, 3(2H)-isoxazolone. chemicalbook.comechemi.com This duality allows for reactions at either the oxygen or the ring nitrogen atom. The hydroxyl group is a key site for modifications aimed at altering solubility, metabolic stability, or creating prodrugs.
O-Alkylation: The hydroxyl group can be readily alkylated to form ethers using alkyl halides in the presence of a base. mdpi.com This strategy can be used to introduce small alkyl groups, linker moieties for hybrid molecule construction, or solubilizing groups.
O-Acylation: Reaction with acylating agents converts the hydroxyl group into an ester. These ester derivatives are often explored as prodrugs, which can be hydrolyzed in vivo by esterases to release the active parent compound.
N-Alkylation: The nitrogen at the 2-position of the isoxazolone tautomer can also be a site for alkylation, leading to N-substituted derivatives with distinct biological profiles.
These modifications allow for fine-tuning of the molecule's lipophilicity and its ability to interact with biological targets through hydrogen bonding.
Rational Design Principles for Structure-Guided Derivatization
The development of new derivatives of 5-(4-aminophenyl)isoxazol-3-ol is often guided by rational design principles to maximize therapeutic potential while minimizing off-target effects.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural changes impact biological activity. dundee.ac.uk By systematically modifying each part of the molecule—the aminophenyl ring, the isoxazole core, and the hydroxyl group—and assessing the resulting change in potency, researchers can build a map of the key interactions between the molecule and its target. For example, studies on related isoxazole series have shown that the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can significantly enhance or diminish activity. nih.govijpca.orgresearchgate.net
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. The isoxazole ring itself is often considered a key pharmacophore in many drug candidates due to its unique electronic and structural properties. researchgate.neteurekaselect.comfrontiersin.org By identifying the essential features of the 5-(4-aminophenyl)isoxazol-3-ol scaffold, new derivatives can be designed that retain or enhance these key interactions.
Molecular Docking: Computational docking studies are used to predict the binding orientation and affinity of a designed molecule within the active site of a target protein, such as an enzyme or receptor. figshare.com This in silico approach allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, docking studies can help rationalize observed SAR and guide the placement of substituents to exploit specific pockets or interactions within the binding site.
Construction of Hybrid Molecules Incorporating the 5-(4-Aminophenyl)isoxazol-3-ol Core
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. ijariit.comsemanticscholar.org The goal is to develop compounds with improved affinity, better selectivity, or a dual mechanism of action that can address multiple targets involved in a disease state. The 5-(4-aminophenyl)isoxazol-3-ol core is an excellent building block for creating such hybrids.
The reactive handles on the core scaffold—the primary amine and the hydroxyl group—are ideal for linking to other bioactive molecules. For example:
Isoxazole-Chalcone Hybrids: The aminophenyl group can be used as a starting point to synthesize chalcone (B49325) moieties, which are known for their broad range of biological activities, including anticancer effects. nih.govresearchgate.netnih.gov
Isoxazole-Heterocycle Hybrids: The core can be linked to other heterocyclic systems known for their pharmacological properties, such as quinazolinone, acridine, or indole. ijariit.comnih.govresearchgate.net This can lead to synergistic effects or novel mechanisms of action.
Isoxazole-Urea Hybrids: As discussed, the formation of ureas is a common strategy. Linking the isoxazole core via a urea bridge to another aromatic or heterocyclic system is a proven approach for developing potent enzyme inhibitors. nih.govnih.gov
| Linked Pharmacophore | Linkage Type | Potential Therapeutic Area |
|---|---|---|
| Chalcone | Alkene bridge from aminophenyl group | Anticancer, Anti-inflammatory nih.govresearchgate.net |
| Quinazolinone | Amide or other covalent bond | Anticancer ijariit.com |
| Acridine | Amine linkage | Anticancer, Antimicrobial ijariit.com |
| Indole | Amide or C-N bond | Anticancer, Anti-inflammatory researchgate.net |
| Substituted Phenyl Ring | Urea bridge | Enzyme Inhibition (e.g., Kinases) nih.govnih.gov |
Structure Activity Relationship Sar and Structural Biology of 5 4 Aminophenyl Isoxazol 3 Ol Analogs
Systematic SAR Studies on Substituted 4-Aminophenylisoxazol-3-ol Derivatives
Systematic structure-activity relationship (SAR) studies on derivatives of 5-(4-Aminophenyl)isoxazol-3-ol are fundamental to understanding how modifications to this scaffold influence its biological activity. These studies involve the synthesis of a series of analogs with systematic variations in their chemical structure and the subsequent evaluation of their biological effects.
Elucidation of Positional and Electronic Effects of Substituents on Bioactivity
The bioactivity of 5-(4-Aminophenyl)isoxazol-3-ol analogs is significantly influenced by the nature, position, and electronic properties of substituents on the phenyl ring. Research on related 3,5-disubstituted isoxazole (B147169) derivatives has shown that the presence of specific functional groups can enhance antibacterial activity. For instance, electron-donating groups such as methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2) on the C-5 phenyl ring, and electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on a C-3 phenyl ring have been found to augment antibacterial efficacy. ijpca.org
In the context of anticancer activity, studies on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives have highlighted the positive impact of fluorine or trifluoromethyl groups at the para-position of the phenyl ring on cytotoxicity. nih.gov This suggests that electron-withdrawing substituents on the phenyl ring of 5-(4-Aminophenyl)isoxazol-3-ol could be beneficial for certain biological activities.
The following table summarizes the general influence of phenyl ring substituents on the bioactivity of isoxazole derivatives, which can be extrapolated to the 5-(4-Aminophenyl)isoxazol-3-ol scaffold.
| Substituent Type | Position on Phenyl Ring | General Effect on Bioactivity | Potential Rationale |
|---|---|---|---|
| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Para | May enhance activity depending on the target | Increases electron density, potentially improving interactions with electron-deficient pockets in the target protein. |
| Electron-Withdrawing (e.g., -Cl, -NO2, -CF3) | Para | Often enhances anticancer and antibacterial activity | Can improve pharmacokinetic properties and may engage in specific interactions like halogen bonding. |
| Halogens (e.g., -F, -Cl, -Br) | Para | Generally favorable for various activities | Can increase metabolic stability and membrane permeability. |
Impact of Amino and Hydroxyl Group Modifications on Biological Potency
The amino (-NH2) and hydroxyl (-OH) groups of 5-(4-Aminophenyl)isoxazol-3-ol are key functional groups that can participate in crucial interactions with biological targets, particularly through hydrogen bonding. Modification of these groups can therefore have a profound impact on biological potency.
Amino Group Modification: The primary amino group on the phenyl ring is a versatile handle for chemical modification. Acylation, alkylation, or incorporation into a urea (B33335) or thiourea (B124793) moiety can significantly alter the compound's properties. For example, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, an electron-rich fused ring system attached to the phenylurea portion was found to be beneficial for antiproliferative activity. nih.gov This indicates that extending from the amino group with appropriate functionalities can lead to enhanced bioactivity.
Hydroxyl Group Modification: The hydroxyl group at the 3-position of the isoxazole ring exists in tautomeric equilibrium with its keto form, isoxazol-3(2H)-one. This group is a hydrogen bond donor and acceptor. Its modification, for instance, through etherification or esterification, would eliminate its hydrogen-bonding donor capability and alter its acceptor properties, which would likely have a significant impact on its interaction with target proteins.
The following table outlines the potential effects of modifying the amino and hydroxyl groups.
| Functional Group | Modification | Potential Impact on Bioactivity |
|---|---|---|
| Amino (-NH2) | Acylation (e.g., forming an amide) | May increase lipophilicity and introduce new interaction points. Can modulate bioavailability. |
| Conversion to Urea/Thiourea | Introduces additional hydrogen bond donors and acceptors, potentially enhancing target binding. | |
| Hydroxyl (-OH) | Etherification (e.g., -OCH3) | Removes hydrogen bond donor capability, which could decrease affinity if this interaction is crucial. Increases lipophilicity. |
| Esterification (e.g., -OCOCH3) | Acts as a potential prodrug strategy, where the ester is hydrolyzed in vivo to release the active hydroxyl compound. |
Pharmacophore Modeling and Ligand Design for Specific Molecular Targets
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 5-(4-Aminophenyl)isoxazol-3-ol analogs, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.
Based on the structure of 5-(4-Aminophenyl)isoxazol-3-ol, a hypothetical pharmacophore model can be proposed:
Aromatic Ring: The 4-aminophenyl group serves as a key aromatic feature, likely involved in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Donor: The amino group (-NH2) and the isoxazol-3-ol hydroxyl group (-OH) are potent hydrogen bond donors.
Hydrogen Bond Acceptor: The nitrogen and oxygen atoms of the isoxazole ring, as well as the hydroxyl oxygen, can act as hydrogen bond acceptors.
In the context of kinase inhibition, a common target for isoxazole-containing compounds, the pharmacophore often involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The aminophenyl moiety could then extend into a hydrophobic pocket, with the amino group forming additional interactions. The design of novel ligands would involve decorating this core scaffold with substituents that optimize these interactions and exploit other binding pockets within the target's active site. 3D-QSAR (Quantitative Structure-Activity Relationship) studies on other series of isoxazole derivatives have successfully generated contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of more potent analogs. nih.gov
Conformational Analysis and Stereochemical Influences on Biological Activity
The three-dimensional conformation of 5-(4-Aminophenyl)isoxazol-3-ol analogs is a critical determinant of their biological activity. The relative orientation of the phenyl ring and the isoxazole ring, as well as the conformation of any flexible side chains, dictates how well the molecule fits into the binding site of its target.
X-ray crystallographic analysis of a closely related compound, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, reveals that the molecule is nearly planar. nih.gov The dihedral angle between the isoxazole and phenyl rings was found to be very small (1.76° and 5.85° for two molecules in the asymmetric unit), indicating a strong preference for a coplanar arrangement. nih.gov This planarity is likely due to the conjugated π-system extending across both rings. Maintaining this planarity or having a controlled twist between the rings could be crucial for optimal binding to a target.
The introduction of bulky substituents, particularly at the ortho positions of the phenyl ring or on the isoxazole ring, could force a non-planar conformation. This could either be detrimental, by preventing the molecule from adopting the required binding pose, or beneficial, by allowing it to access different binding modes or avoid steric clashes.
Stereochemistry becomes particularly important when chiral centers are introduced into the molecule, for example, through substitution on a side chain. Different enantiomers or diastereomers can exhibit vastly different biological activities and pharmacokinetic profiles, as they will interact differently with the chiral environment of a protein binding site.
Characterization of Hydrogen Bonding and Non-Covalent Interactions in Ligand-Target Recognition
The binding of 5-(4-Aminophenyl)isoxazol-3-ol analogs to their biological targets is governed by a network of non-covalent interactions. The most significant of these are hydrogen bonds, but hydrophobic interactions, van der Waals forces, and π-π stacking also play crucial roles.
Hydrogen Bonding: The key hydrogen bonding functionalities of the 5-(4-Aminophenyl)isoxazol-3-ol scaffold are the amino group and the hydroxyl group (as donors) and the isoxazole ring nitrogen and oxygen atoms and the hydroxyl oxygen (as acceptors). In a protein-ligand complex, these groups would be expected to form specific hydrogen bonds with amino acid residues in the binding site, such as the backbone amides and carbonyls, or the side chains of polar amino acids like serine, threonine, aspartate, and glutamate (B1630785). The crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate shows strong intermolecular N—H···N and N—H···O hydrogen bonds, confirming the capability of these functional groups to engage in such interactions. nih.gov
Hydrophobic and Aromatic Interactions: The phenyl ring is a major contributor to hydrophobic and aromatic interactions. It can pack into hydrophobic pockets lined with non-polar amino acid residues like leucine, isoleucine, and valine. Additionally, it can engage in π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues in the binding site.
The following table summarizes the key non-covalent interactions and the molecular features responsible for them in 5-(4-Aminophenyl)isoxazol-3-ol.
| Interaction Type | Molecular Feature | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Amino (-NH2), Hydroxyl (-OH) | Asp, Glu, Ser, Thr, Backbone C=O |
| Hydrogen Bond (Acceptor) | Isoxazole N, Isoxazole O, Hydroxyl O | Arg, Lys, Ser, Thr, Backbone N-H |
| Hydrophobic Interaction | Phenyl ring, Isoxazole ring | Ala, Val, Leu, Ile, Met, Phe, Trp |
| π-π Stacking | Phenyl ring, Isoxazole ring | Phe, Tyr, Trp, His |
Elucidation of Molecular Mechanisms and Biological Targets of 5 4 Aminophenyl Isoxazol 3 Ol Derivatives
Identification and Validation of Specific Protein Targets
The therapeutic potential of 5-(4-Aminophenyl)isoxazol-3-ol derivatives is predicated on their ability to bind to and modulate the function of specific protein targets. Research has identified and validated a range of these targets, which are primarily enzymes implicated in inflammation, cancer, and other disease states. The isoxazole (B147169) scaffold serves as a privileged structure that can be chemically modified to achieve desired selectivity and potency against these targets.
Key protein targets identified for various analogs and derivatives include:
Cyclooxygenase (COX) Isoenzymes (COX-1 and COX-2): These enzymes are central to the inflammatory pathway, responsible for the synthesis of prostaglandins.
Protein Kinases: This large family of enzymes that control cellular signaling pathways includes targets like Fms-like tyrosine kinase 3 (FLT3), Histone Deacetylases (HDACs), and Cyclin-Dependent Kinase 9 (CDK9).
Lipoxygenase (5-LOX): This enzyme is crucial for the biosynthesis of pro-inflammatory leukotrienes.
Tyrosinase: A key enzyme in the melanin (B1238610) biosynthesis pathway, making it a target for conditions related to hyperpigmentation.
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides, essential for cell proliferation.
The validation of these proteins as targets for isoxazole derivatives has been accomplished through a combination of in vitro enzymatic assays, cell-based functional assays, and in silico molecular docking studies.
Mechanisms of Enzymatic Inhibition and Activation by 5-(4-Aminophenyl)isoxazol-3-ol Analogs
The following sections detail the specific mechanisms by which derivatives containing the isoxazole scaffold interact with and modulate the activity of their validated enzyme targets.
Derivatives based on an isoxazole framework have been shown to act as inhibitors of cyclooxygenase (COX) enzymes. The structural flexibility of the isoxazole scaffold allows for the development of compounds with selectivity for either COX-1 or COX-2. Selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
One study reported a series of isoxazole-based inhibitors, from which two compounds demonstrated opposing selectivity. mdpi.com Compound 8 was identified as a selective COX-1 inhibitor, while compound 17 was found to be a potent and selective sub-micromolar inhibitor of COX-2. mdpi.com Another series of novel isoxazole derivatives yielded compounds such as IXZ3 , which also exhibited potent activity against COX-2 with an IC50 value of 0.95 μM. mdpi.com Molecular docking experiments have helped to clarify the molecular basis for this observed selectivity, highlighting specific interactions within the active sites of the COX isoenzymes. mdpi.commdpi.com
COX Inhibitory Activity of Isoxazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 17 | COX-2 | Sub-micromolar | mdpi.com |
| IXZ3 | COX-2 | 0.95 | mdpi.com |
Fms-like tyrosine kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target. A series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine covalent derivatives were synthesized to target FLT3. mdpi.com Among these, compound F15 showed potent inhibitory activity against both wild-type FLT3 and the clinically relevant FLT3-internal tandem duplication (ITD) mutation. mdpi.com Cellular mechanism studies confirmed that F15 inhibits the phosphorylation of FLT3 and its downstream signaling pathways. mdpi.com
FLT3 Inhibitory Activity of an Isoxazole Derivative
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| F15 | FLT3 | 123 | MV4-11 | 91 | mdpi.com |
| MOLM-13 | 253 |
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a significant class of anticancer agents. A novel series of HDAC inhibitors was developed using a 3-hydroxy-isoxazole as a zinc-binding group (ZBG), a critical component for HDAC inhibition. cymitquimica.com The most potent compound from this series achieved an IC50 of 700 nM against HDAC6. cymitquimica.com In another study, N-(2-aminophenyl)-benzamide derivatives containing an oxazoline (B21484) capping group were found to be potent, Class I-selective HDAC inhibitors. Compound 15k from this series demonstrated potent inhibition of HDAC3-NCoR2 with an IC50 of 6 nM, and good activity against HDAC1 and HDAC2. nih.gov
HDAC Inhibitory Activity of an Oxazoline Derivative
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 15k | HDAC1 | 80 | nih.gov |
| HDAC2 | 110 | ||
| HDAC3-NCoR2 | 6 |
Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key regulator of transcriptional elongation and is considered a therapeutic target in various cancers characterized by transcriptional dysregulation. nih.govsemanticscholar.org While numerous inhibitors targeting CDK9 have been developed, including those with pyrimidine (B1678525) and purine (B94841) cores, specific research detailing the inhibition of CDK9 by derivatives of 5-(4-Aminophenyl)isoxazol-3-ol is not extensively documented in the reviewed literature. semanticscholar.org However, the development of inhibitors based on related heterocyclic scaffolds, such as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which show potent CDK9 inhibition with IC50 values in the low nanomolar range, suggests that kinase inhibition is a viable mechanism for diverse heterocyclic compounds. researchgate.net
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. researchgate.net Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases like asthma. A series of synthesized isoxazole derivatives were investigated for their 5-LOX inhibitory potential. nih.govnih.govnih.gov Several compounds demonstrated significant, concentration-dependent inhibition of the 5-LOX enzyme. researchgate.netnih.gov The most potent compounds from the series, C3 , C5 , and C6 , exhibited strong inhibitory activity, with IC50 values comparable to or better than the reference drugs used in the studies. nih.govnih.gov
5-LOX Inhibitory Activity of Isoxazole Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| C3 | 8.47 | nih.govnih.gov |
| C5 | 10.48 | |
| C6 | Potent activity reported |
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis. Inhibitors of tyrosinase are of great interest for cosmetics and for treating hyperpigmentation disorders. Studies on (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones have identified potent tyrosinase inhibitors. mdpi.com The most active compound in one study, 39a (also referred to as 1m ), exhibited an IC50 value of 14.62 μM, which was more than twice as potent as the well-known inhibitor kojic acid. mdpi.comnih.gov Kinetic analysis revealed this compound to be a competitive inhibitor, suggesting it binds to the enzyme's active site. mdpi.comnih.gov This is supported by molecular docking studies which indicate potential hydrogen bonding and hydrophobic interactions with key residues in the active site. mdpi.com
Tyrosinase Inhibitory Activity of an Isoxazolone Derivative
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 39a (1m) | 14.62 | Competitive | mdpi.comnih.gov |
| Kojic Acid (Reference) | 37.86 | - | mdpi.comnih.gov |
Inosine monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, which are vital for DNA and RNA synthesis. As rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, IMPDH is an attractive target for anticancer and immunosuppressive drugs. The oxazole (B20620) ring is a key structural feature in several known IMPDH inhibitors. For example, N-[3-methoxy-4-(5-oxazolyl)phenyl] moieties have been central to the design of potent inhibitors. nih.gov The immunosuppressive drug Merimepodib (VX-497), which contains an oxazole ring, is a potent uncompetitive inhibitor of IMPDH type II with a Ki value of 7 nM. nih.gov This demonstrates that the broader oxazolyl-phenyl scaffold, to which 5-(4-Aminophenyl)isoxazol-3-ol is related, is effective for targeting the IMPDH enzyme.
Receptor Agonism and Antagonism (e.g., GPR120, System xc− Transporter)
GPR120: G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and has emerged as a therapeutic target for metabolic diseases like type 2 diabetes. nih.govnih.gov While direct evidence of 5-(4-Aminophenyl)isoxazol-3-ol derivatives acting as agonists or antagonists for GPR120 is not extensively documented in publicly available research, the broader class of isothiazole-based phenylpropanoic acids has been identified as potent GPR120 agonists. nih.gov Given the structural similarities, it is plausible that isoxazole-based derivatives could be designed to interact with GPR120. The activation of GPR120 is known to mediate a variety of physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), insulin (B600854) sensitization, and anti-inflammatory effects. nih.govnih.gov
System xc− Transporter: The System xc− transporter is a cystine/glutamate (B1630785) antiporter that plays a crucial role in maintaining cellular redox balance by importing cystine for glutathione (B108866) synthesis while exporting glutamate. nih.gov Research has shown that isoxazole analogues can interact with and inhibit the System xc− transporter. nih.govnih.gov Studies on analogues of amino methylisoxazole propionic acid (AMPA) have demonstrated that lipophilic substitutions on the isoxazole ring can lead to robust binding and inhibition of the transporter. nih.gov For instance, certain 5-substituted isoxazole analogues have been found to inhibit glutamate uptake via the System xc- transporter with significant potency. nih.gov This interaction suggests a potential mechanism by which 5-(4-Aminophenyl)isoxazol-3-ol derivatives could modulate cellular responses to oxidative stress and glutamate signaling.
| Receptor/Transporter | Interacting Isoxazole Analogue Type | Observed Effect | Potential Implication for 5-(4-Aminophenyl)isoxazol-3-ol Derivatives |
| GPR120 | Isothiazole-based phenylpropanoic acids | Agonism | Potential for designed derivatives to act as GPR120 modulators. |
| System xc− Transporter | Lipophilic 5-substituted isoxazole analogues | Inhibition of glutamate uptake | Potential to modulate cellular redox status and glutamate signaling. |
Modulation of Key Cellular Signaling Pathways (e.g., Akt, GSK3β, GATA4-NKX2-5 Protein-Protein Interactions)
Akt and GSK3β Signaling: The Akt (Protein Kinase B) and GSK3β (Glycogen Synthase Kinase 3 Beta) signaling pathways are central to numerous cellular processes, including cell growth, proliferation, and metabolism. A study on an isoxazole chalcone (B49325) derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), revealed its ability to enhance melanogenesis in B16 melanoma cells by activating the Akt/GSK3β/β-catenin signaling pathway. mdpi.comnih.gov PMPP was found to increase the phosphorylation of both Akt and GSK3β, leading to the nuclear translocation of β-catenin and subsequent activation of melanogenesis-related genes. mdpi.comnih.gov This indicates that the phenylisoxazole scaffold, a core component of 5-(4-Aminophenyl)isoxazol-3-ol, can be a basis for molecules that modulate the Akt/GSK3β pathway.
GATA4-NKX2-5 Protein-Protein Interactions: The interaction between the transcription factors GATA4 and NKX2-5 is critical for cardiogenesis and has been implicated in cardiac hypertrophy. helsinki.finih.gov Research has identified that small molecules with a phenylisoxazole carboxamide structure can inhibit the transcriptional synergy of GATA4 and NKX2-5. nih.govacs.org One such potent inhibitor is N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, which has demonstrated cardioprotective effects. helsinki.fi The ability of this class of compounds to modulate the GATA4-NKX2-5 interaction suggests that derivatives of 5-(4-Aminophenyl)isoxazol-3-ol could potentially be developed as modulators of cardiac gene expression and hypertrophy. acs.org
| Signaling Pathway/Interaction | Modulating Isoxazole Derivative | Molecular Effect |
| Akt/GSK3β | 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP) | Increased phosphorylation of Akt and GSK3β, leading to β-catenin activation. mdpi.com |
| GATA4-NKX2-5 | N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | Inhibition of transcriptional synergy. helsinki.finih.gov |
Molecular Basis of Antimicrobial Action (Antibacterial, Antifungal, Antiviral)
The isoxazole ring is a key pharmacophore in several antimicrobial agents. ijrrjournal.comijpca.org
Antibacterial Action: The antibacterial mechanism of isoxazole derivatives often involves the inhibition of essential bacterial enzymes. For example, some isoxazole-containing antibiotics function by disrupting cell wall synthesis. ijrrjournal.com The presence of different substituents on the isoxazole ring can significantly influence the antibacterial spectrum and potency. For instance, the introduction of methoxy (B1213986), dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpca.org
Antifungal Action: The antifungal activity of isoxazole derivatives can be attributed to various mechanisms. One notable mechanism is the inhibition of lipid homeostasis. A trisubstituted isoxazole, MMV688766, has been shown to exert broad-spectrum activity against drug-resistant fungal pathogens by disrupting lipid metabolism. doaj.org Another mechanism involves the inhibition of 1,3-beta-D-glucan synthesis, a critical component of the fungal cell wall, as seen with the echinocandin antifungal agent micafungin, which contains an isoxazole-like moiety. ijpca.org
Antiviral Action: Certain isoxazole-amide derivatives containing an acylhydrazone moiety have demonstrated significant antiviral activity against plant viruses, such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov The proposed mechanism for some of these compounds involves enhancing the defense-related enzyme activity in the host plant, thereby inducing resistance to viral infection. nih.gov
| Antimicrobial Type | Proposed Molecular Mechanism(s) | Example Class of Isoxazole Derivatives |
| Antibacterial | Inhibition of bacterial cell wall synthesis. | Substituted phenylisoxazoles. ijrrjournal.comijpca.org |
| Antifungal | Inhibition of lipid homeostasis; Inhibition of 1,3-beta-D-glucan synthesis. | Trisubstituted isoxazoles; Echinocandin-like structures. ijpca.orgdoaj.org |
| Antiviral | Induction of host defense mechanisms. | Isoxazole-amide derivatives with acylhydrazone moiety. nih.gov |
Immunomodulatory Effects on Humoral and Cellular Immune Responses
Isoxazole derivatives have been shown to possess a wide range of immunomodulatory activities, from immunosuppressive to immunostimulatory effects. nih.govmdpi.com
Humoral Immune Response: Some isoxazole derivatives have been found to have an inhibitory effect on T-cell-dependent B-cell immune responses. nih.gov This suggests a potential mechanism for immunosuppression by interfering with the collaboration between T-cells and B-cells, which is essential for antibody production. Conversely, other derivatives, such as those of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, have been shown to enhance the production of antibodies against sheep red blood cells (SRBC) in mice, indicating a stimulatory effect on the humoral immune response. nih.gov
Cellular Immune Response: The effects of isoxazole derivatives on cellular immunity are also varied. Some compounds have been shown to suppress the delayed-type hypersensitivity (DTH) response, a T-cell-mediated immune reaction. nih.gov In contrast, other isoxazole derivatives have been found to stimulate the DTH response to certain pathogens. nih.gov Studies on derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated the ability to stimulate the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both alone and in combination with mitogens. nih.gov Furthermore, some derivatives have been observed to modulate cytokine production, such as increasing the production of IL-1β by peritoneal cells. nih.gov These findings highlight the potential of isoxazole derivatives to either suppress or enhance T-cell mediated immunity.
| Immune Response | Effect of Isoxazole Derivatives | Example Derivative Class |
| Humoral Immunity | Inhibition of T-cell dependent B-cell responses. | Leflunomide (an isoxazole derivative). nih.gov |
| Enhancement of antibody production. | 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives. nih.gov | |
| Cellular Immunity | Suppression of delayed-type hypersensitivity. | Certain isoxazole[4,5-d]pyrimidine derivatives. nih.gov |
| Stimulation of lymphocyte proliferation and cytokine production. | 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. nih.gov |
Computational Chemistry and in Silico Approaches in 5 4 Aminophenyl Isoxazol 3 Ol Research
Molecular Docking and Ligand-Protein Interaction Analysis for Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 5-(4-Aminophenyl)isoxazol-3-ol, molecular docking is employed to identify potential protein targets and elucidate the molecular basis of its biological activity. By docking this ligand into the binding sites of various enzymes and receptors, researchers can predict its binding affinity and interaction patterns.
The process involves preparing the three-dimensional structures of both the ligand (5-(4-Aminophenyl)isoxazol-3-ol) and the target protein. The ligand's structure can be optimized using quantum chemical methods, while the protein structure is typically obtained from crystallographic or NMR data. The docking simulation then explores various possible conformations of the ligand within the protein's binding pocket, and scoring functions are used to rank the poses based on their predicted binding energies.
For instance, isoxazole (B147169) derivatives have been investigated as inhibitors of various enzymes, and similar approaches can be applied to 5-(4-Aminophenyl)isoxazol-3-ol. sdiarticle3.comresearchgate.net The analysis of the docked complexes can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Table 1: Illustrative Molecular Docking Results for 5-(4-Aminophenyl)isoxazol-3-ol with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 234, LYS 112, VAL 87 |
| Hydrogen Bond Interactions | N-H...O (TYR 234), O-H...O (LYS 112) |
| Hydrophobic Interactions | Phenyl ring with VAL 87 |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like 5-(4-Aminophenyl)isoxazol-3-ol. These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies.
Geometric optimization of 5-(4-Aminophenyl)isoxazol-3-ol using DFT can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography of similar compounds, such as Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability, with a larger gap suggesting lower reactivity.
Furthermore, DFT calculations can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes and chemical shifts. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.govnih.gov
Table 2: Selected Quantum Chemical Properties of 5-(4-Aminophenyl)isoxazol-3-ol (Illustrative DFT Calculation Results)
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Ensembles and Ligand Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of 5-(4-Aminophenyl)isoxazol-3-ol and its interactions with biological macromolecules over time. By simulating the motion of atoms and molecules, MD can reveal the stability of ligand-protein complexes predicted by molecular docking and explore the conformational landscape of the ligand.
In a typical MD simulation of a 5-(4-Aminophenyl)isoxazol-3-ol-protein complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for a set period, often on the nanosecond to microsecond timescale, during which the trajectories of all atoms are recorded. Analysis of these trajectories can provide information on the stability of key intermolecular interactions, the flexibility of different regions of the protein, and the conformational changes that the ligand undergoes upon binding. nih.govksu.edu.sa
MD simulations can also be used to study the unbound state of 5-(4-Aminophenyl)isoxazol-3-ol in solution, providing insights into its preferred conformations and intramolecular interactions. This information is valuable for understanding its physicochemical properties and for pre-organizing the ligand into a bioactive conformation for docking studies.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used in the early stages of drug discovery to assess the drug-likeness of a compound and to identify potential liabilities.
For 5-(4-Aminophenyl)isoxazol-3-ol, various computational tools can be used to predict its ADME properties based on its chemical structure. These models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The "rule of five," proposed by Lipinski, is a commonly used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comrsc.org
Predicting these properties in silico allows for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development. The insights gained from these predictions can also guide the chemical modification of 5-(4-Aminophenyl)isoxazol-3-ol to improve its ADME properties.
Table 3: Predicted ADME Properties of 5-(4-Aminophenyl)isoxazol-3-ol
| Property | Predicted Value | Compliance with Drug-Likeness Rules |
| Molecular Weight | 176.17 g/mol | Yes (Lipinski's Rule) |
| LogP | 1.5 | Yes (Lipinski's Rule) |
| Hydrogen Bond Donors | 2 | Yes (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 3 | Yes (Lipinski's Rule) |
| Oral Bioavailability | Good | - |
Virtual Screening and De Novo Design of Novel Isoxazole Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of 5-(4-Aminophenyl)isoxazol-3-ol, virtual screening can be used to discover novel isoxazole analogs with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov
This can be achieved through either ligand-based or structure-based virtual screening. Ligand-based methods search for molecules that are structurally similar to a known active compound, such as 5-(4-Aminophenyl)isoxazol-3-ol. Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinities.
De novo design is another computational approach that can be used to generate entirely new molecular structures that are predicted to have high affinity and specificity for a target protein. These methods can be used to explore novel chemical space and to design isoxazole analogs with optimized properties. The combination of virtual screening and de novo design provides a powerful platform for the discovery and optimization of new drug candidates based on the 5-(4-Aminophenyl)isoxazol-3-ol scaffold.
Future Research Trajectories and Academic Prospects for 5 4 Aminophenyl Isoxazol 3 Ol Scaffolds
Development of Multi-Targeted Therapeutic Agents
The complexity of many diseases, such as cancer and neuroinflammatory disorders, often involves multiple signaling pathways. Therapeutic agents that can modulate more than one target simultaneously, known as multi-targeted or polypharmacological agents, can offer superior efficacy and a reduced likelihood of drug resistance. The 5-(4-aminophenyl)isoxazol-3-ol scaffold is well-suited for the design of such agents.
One promising avenue is the development of dual kinase inhibitors. For instance, by strategically modifying the scaffold, it may be possible to design compounds that inhibit both receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in cancer progression. A notable example is the development of derivatives of the closely related 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine scaffold as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3). researchgate.netnih.gov This research sets a precedent for targeting kinases with this class of compounds. Future work could focus on integrating pharmacophores known to inhibit other relevant cancer targets, such as epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR), onto the 5-(4-aminophenyl)isoxazol-3-ol backbone.
Beyond oncology, this scaffold could be explored for multi-target agents in neurodegenerative diseases. For example, compounds could be designed to inhibit both monoamine oxidase B (MAO-B), a target in Parkinson's disease, and glycogen (B147801) synthase kinase 3 beta (GSK-3β), which is implicated in Alzheimer's disease. The aminophenyl moiety provides a convenient attachment point for fragments known to interact with these diverse targets.
Exploration of 5-(4-Aminophenyl)isoxazol-3-ol Derivatives as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. The 5-(4-aminophenyl)isoxazol-3-ol scaffold can be elaborated to generate valuable chemical probes.
To this end, derivatives can be synthesized with "clickable" functional groups, such as terminal alkynes or azides. These "clickable" probes can be used in target identification studies. For instance, a cell lysate could be treated with the probe, which would then covalently bind to its target. Subsequent click chemistry with a reporter tag (e.g., biotin (B1667282) or a fluorophore) would allow for the enrichment and identification of the target protein via mass spectrometry. nih.gov
Furthermore, photoaffinity labeling probes could be developed by incorporating a photoreactive group, such as a diazirine or an aryl azide, into the 5-(4-aminophenyl)isoxazol-3-ol structure. Upon photoactivation, these probes form a covalent bond with their target protein, enabling its identification.
Integration with Advanced Chemical Biology Methodologies
The future development of 5-(4-aminophenyl)isoxazol-3-ol derivatives will benefit from their integration with cutting-edge chemical biology techniques to elucidate their mechanism of action and identify new therapeutic opportunities.
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govmdpi.com Derivatives of 5-(4-aminophenyl)isoxazol-3-ol could be designed as activity-based probes. For example, by incorporating a reactive "warhead" that can covalently modify the active site of a target enzyme, these probes could be used to profile the activity of specific enzyme classes, such as kinases or hydrolases, in healthy versus diseased states.
Target Deconvolution: For derivatives of 5-(4-aminophenyl)isoxazol-3-ol that show interesting phenotypic effects in cell-based assays, identifying their direct molecular targets is crucial. Chemical proteomics approaches, such as affinity purification using immobilized derivatives of the compound, followed by mass spectrometry, can be employed to "pull down" and identify binding partners from cell lysates.
Potential in Addressing Unmet Medical Needs Through Novel Target Engagement
A significant area of future research will be the application of 5-(4-aminophenyl)isoxazol-3-ol scaffolds to address unmet medical needs by engaging novel or challenging therapeutic targets.
Overcoming Drug Resistance in Cancer: A prime example is the development of covalent inhibitors based on a related isoxazolo[3,4-b]pyridine scaffold to target mutations in FLT3 that confer resistance to existing therapies in acute myeloid leukemia (AML). researchgate.netnih.gov One such derivative, compound F15, demonstrated potent inhibitory activity against wild-type FLT3 and, importantly, against internal tandem duplication (ITD) mutations, a common cause of resistance. researchgate.netnih.gov This highlights the potential of the broader aminophenyl-isoxazole scaffold to generate therapies that can overcome acquired drug resistance.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| F15 | FLT3 | 123 | MOLM-13 (AML) | 253 |
| F15 | FLT3 | 123 | MV4-11 (AML) | 91 |
Targeting Neuroinflammation: Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The 5-(4-aminophenyl)isoxazol-3-ol scaffold could be explored for its ability to modulate key inflammatory pathways in the central nervous system. Potential targets include microglia- and astrocyte-associated enzymes and receptors that drive the inflammatory cascade. The development of derivatives that can cross the blood-brain barrier will be a critical aspect of this research direction.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4-Aminophenyl)isoxazol-3-ol, and how can purity be ensured?
- Methodology : The compound can be synthesized via cycloaddition of nitrile oxides to alkynes using hypervalent iodine reagents, as described in . For functionalization, Method F () involves reacting the isoxazol-3-ol core with carbamoyl chlorides (e.g., morpholine-4-carbamoyl chloride) in toluene, followed by vacuum concentration and purification via silica gel flash chromatography (20–30% ethyl acetate/hexane). Purity is confirmed using HRMS (ESI) and NMR (¹H, ¹³C) to ensure molecular weight accuracy and structural integrity .
Q. How is the structural conformation of 5-(4-Aminophenyl)isoxazol-3-ol characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals planar molecular geometry. For example, in ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (a derivative), dihedral angles between the isoxazole ring and phenyl group are <6°, indicating near coplanarity. Hydrogen bonding (N–H⋯N/O) stabilizes the crystal lattice, as shown in . NMR analysis (¹H/¹³C) further confirms chemical environments, such as aromatic proton shifts at δ 6.6–7.8 ppm and carbonyl carbons at δ 160–170 ppm .
Q. What analytical techniques are critical for validating the identity of synthesized derivatives?
- Methodology : High-resolution mass spectrometry (HRMS-ESI) confirms molecular formulas (e.g., C₁₂H₁₂N₂O₃ for ethyl derivatives), with deviations <2 ppm. NMR spectroscopy identifies substituent effects: electron-withdrawing groups on the phenyl ring deshield adjacent protons, while carbamate/carboxamide formations shift carbonyl signals to δ 165–175 ppm ( ). Purity is assessed via silica gel chromatography (Rf values) and melting point consistency .
Advanced Research Questions
Q. How does 5-(4-Aminophenyl)isoxazol-3-ol interact with biological targets such as GABA receptors?
- Methodology : Derivatives like 4-PIOL (5-(4-piperidyl)isoxazol-3-ol) act as GABA_A receptor antagonists. Radioligand binding assays (e.g., using [³H]muscimol) quantify receptor affinity. Electrophysiological studies in hippocampal neurons reveal selective inhibition of tonic GABAergic currents (IC₅₀ ~10 µM), as seen in DPP-4-PIOL derivatives ( ). Structure-activity relationship (SAR) studies show that substituting the 4-aminophenyl group with bulkier moieties (e.g., diphenylpropyl) enhances subtype selectivity .
Q. What strategies resolve contradictions in pharmacological data across derivatives?
- Methodology : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, ion concentrations). Cross-validate using multiple techniques:
- Patch-clamp electrophysiology for functional inhibition.
- Molecular docking (e.g., OPLS5 force field in ) to model ligand-receptor interactions.
- Metabolic stability assays (e.g., liver microsomes) to rule out degradation artifacts .
Q. How can computational modeling optimize the design of isoxazol-3-ol derivatives for enhanced activity?
- Methodology : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for substituent addition. Molecular dynamics simulations (e.g., OPLS5 in ) predict binding poses in GABA_A’s orthosteric site. For example, introducing a 4-piperidyl group (as in 4-PIOL) improves hydrophobic interactions with α₅ subunits, correlating with enhanced antagonism .
Q. What experimental controls are essential when assessing stability under physiological conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Conduct accelerated aging under UV/visible light and compare NMR profiles pre/post exposure .
Q. How can researchers address low yields in carbamate/carboxamide derivatization?
- Methodology : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of isoxazol-3-ol to carbamoyl chloride) and solvent polarity. shows that toluene improves yields (~75%) compared to DCM (~60%). Additives like diisopropylethylamine (DIPEA) neutralize HCl byproducts, preventing side reactions. Monitor progress via TLC and adjust reaction times (typically 4–12 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
